N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
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Overview
Description
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a complex organic compound that features a thiazole ring, a cyanophenyl group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide typically involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone . This reaction is carried out in absolute ethanol under reflux conditions for 3 to 3.5 hours . The reaction yields a library of 4-cyanophenyl-2-hydrazinylthiazoles, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitrile group in the cyanophenyl moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential anticancer properties, particularly against carcinoma cell lines.
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with molecular targets in cancer cells. The compound induces apoptosis through the activation of caspases, which are enzymes that play a crucial role in programmed cell death . This process involves the cleavage of specific proteins, leading to the dismantling of cellular components and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
4-cyanophenyl-2-hydrazinylthiazoles: These compounds share the thiazole and cyanophenyl moieties and exhibit similar anticancer properties.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, are known for their antimicrobial and antiviral activities.
Uniqueness
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively induce apoptosis in cancer cells sets it apart from other thiazole derivatives .
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-3-6-16(9-13(12)2)18(23)22-19-21-17(11-24-19)15-7-4-14(10-20)5-8-15/h3-9,11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZAODJRNCFMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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